Quinoline-6-carbonyl chloride
Overview
Description
Quinoline-6-carbonyl chloride is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound is particularly significant due to its role as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-6-carbonyl chloride typically involves the chlorination of quinoline-6-carboxylic acid. One common method is the reaction of quinoline-6-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction produces this compound along with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding quinoline-6-carboxamides, quinoline-6-carboxylates, and quinoline-6-carbothioates.
Reduction Reactions: Reduction of this compound can yield quinoline-6-methanol derivatives.
Oxidation Reactions: Oxidation can convert it into quinoline-6-carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the HCl produced during the reaction.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products
Substitution Reactions: Quinoline-6-carboxamides, quinoline-6-carboxylates, and quinoline-6-carbothioates.
Reduction Reactions: Quinoline-6-methanol derivatives.
Oxidation Reactions: Quinoline-6-carboxylic acid.
Scientific Research Applications
Quinoline-6-carbonyl chloride has a wide range of applications in scientific research:
Medicine: Quinoline derivatives are known for their therapeutic properties, including antimalarial, antimicrobial, and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of quinoline-6-carbonyl chloride depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Quinoline-6-carbonyl chloride can be compared with other quinoline derivatives such as:
- Quinoline-2-carbonyl chloride
- Quinoline-4-carbonyl chloride
- Quinoline-8-carbonyl chloride
Uniqueness
This compound is unique due to its position on the quinoline ring, which influences its reactivity and the types of derivatives it can form. The position of the carbonyl chloride group affects the electronic distribution and steric factors, making it suitable for specific synthetic applications .
Similar Compounds
Properties
IUPAC Name |
quinoline-6-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKHCAFZRYHQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496032 | |
Record name | Quinoline-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72369-87-0 | |
Record name | Quinoline-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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